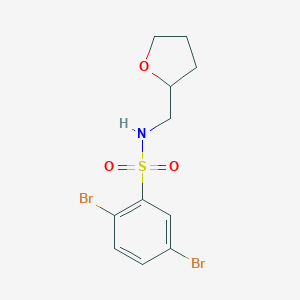

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two bromine atoms and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of N-(oxolan-2-ylmethyl)benzenesulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, while the bromine atoms and oxolan-2-ylmethyl group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dibromo-N-methylbenzenesulfonamide

- 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide

- 2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

2,5-Dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, applications, and biological effects is crucial for evaluating its therapeutic potential. This article provides a detailed overview of the compound's biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃Br₂N₃O₃S

- CAS Number : 457960-76-8

The compound features a benzenesulfonamide moiety with dibromine and an oxolane ring substituent, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group allows for hydrogen bonding with active sites on target proteins, potentially inhibiting enzymatic activity. The presence of the oxolane ring may enhance the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated in vitro.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

These results suggest that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of various benzenesulfonamides against common pathogens. The findings indicated that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth. -

Antiviral Mechanisms :

Related research on flavonoid derivatives revealed that modifications in the structure could enhance antiviral properties. Compounds with similar functionalities were shown to interact with viral proteins, suggesting a potential pathway for further exploration of this compound in antiviral applications.

Properties

IUPAC Name |

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBELXIFAAZIEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.